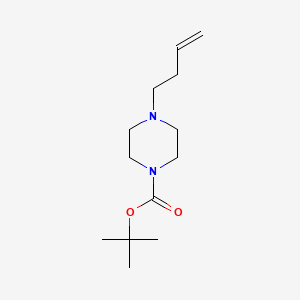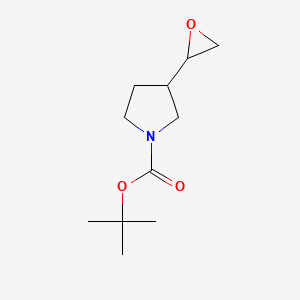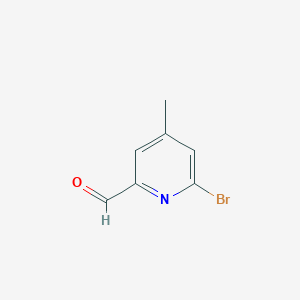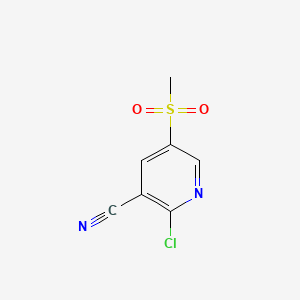![molecular formula C6H10F2O2 B13573628 [3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol](/img/structure/B13573628.png)
[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol: is a chemical compound with the molecular formula C6H10O2F2 and a molecular weight of 152.14 g/mol It is characterized by the presence of a difluoromethyl group attached to a tetrahydrofuran ring, which is further connected to a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the formation of the tetrahydrofuran ring through cyclization reactions. This can be achieved using various starting materials and catalysts under controlled conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced through a fluorination reaction. This step requires the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other suitable reagents.
Attachment of the Methanol Group: The final step involves the attachment of the methanol group to the tetrahydrofuran ring. This can be achieved through nucleophilic substitution reactions using methanol or its derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques.
化学反应分析
Types of Reactions
Oxidation: [3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Amines, Thiols
Major Products Formed
Oxidation: Aldehydes, Carboxylic acids
Reduction: Alcohols, Reduced derivatives
Substitution: Substituted derivatives with various functional groups
科学研究应用
[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity. It can be used in the development of new pharmaceuticals or as a probe in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific diseases.
Industry: In industrial applications, it can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.
作用机制
The mechanism of action of [3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol: can be compared with other similar compounds to highlight its uniqueness:
[3-(Difluoromethyl)oxolan-3-yl]methanol: This compound is structurally similar but lacks the tetrahydrofuran ring. It may exhibit different chemical and biological properties due to this structural difference.
[3-(Trifluoromethyl)tetrahydrofuran-3-yl]methanol: The presence of an additional fluorine atom in the trifluoromethyl group can significantly alter the compound’s reactivity and interactions with biological targets.
[3-(Methyl)tetrahydrofuran-3-yl]methanol: The absence of fluorine atoms in the methyl group can lead to different chemical behavior and reduced biological activity compared to the difluoromethyl derivative.
This compound .
属性
分子式 |
C6H10F2O2 |
|---|---|
分子量 |
152.14 g/mol |
IUPAC 名称 |
[3-(difluoromethyl)oxolan-3-yl]methanol |
InChI |
InChI=1S/C6H10F2O2/c7-5(8)6(3-9)1-2-10-4-6/h5,9H,1-4H2 |
InChI 键 |
UWQGGTPBWJXBOH-UHFFFAOYSA-N |
规范 SMILES |
C1COCC1(CO)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B13573593.png)

![2-({6-[3-Fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid](/img/structure/B13573610.png)

![tert-butylN-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamatehydrochloride](/img/structure/B13573618.png)
![3-{[(3-Aminophenyl)carbonyl]amino}benzoic acid](/img/structure/B13573620.png)
![1-(7-ethyl-1H-indol-3-yl)-2-{[3-(hydroxymethyl)phenyl]amino}-2-phenylethan-1-one](/img/structure/B13573632.png)


